1h-Imidazole-2-Sulfonamide
Overview
Description
1H-Imidazole-2-Sulfonamide is a heterocyclic compound that features an imidazole ring substituted with a sulfonamide group at the second position. Imidazoles are a class of organic compounds with a five-membered ring containing two nitrogen atoms. The sulfonamide group, known for its presence in many pharmaceuticals, adds significant biological activity to the compound.
Mechanism of Action
Target of Action
1H-Imidazole-2-Sulfonamide is a compound that belongs to the class of imidazole and sulfonamide derivatives . Imidazole derivatives are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Sulfonamide derivatives, on the other hand, have been reported to exhibit strong antimicrobial actions .
Mode of Action
It is known that imidazole derivatives can inhibit various stages of fungal development . Sulfonamides, on the other hand, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Biochemical Pathways
It is known that imidazole is a key component of several biochemical pathways, including those involved in the biosynthesis of histidine and purines .
Pharmacokinetics
It is known that imidazole derivatives are highly soluble in water and other polar solvents , which could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
It is known that imidazole derivatives can exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Sulfonamide derivatives, on the other hand, have been reported to exhibit strong antimicrobial actions .
Action Environment
It is known that the physical and chemical properties of a compound, such as its solubility and stability, can be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-2-Sulfonamide typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines followed by sulfonation. One common method includes the reaction of imidazole with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide derivative .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts such as nickel or rhodium to facilitate the cyclization and sulfonation reactions under controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-2-Sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted imidazole derivatives .
Scientific Research Applications
1H-Imidazole-2-Sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: It has shown promise in the development of antimicrobial and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and catalysts.
Comparison with Similar Compounds
1H-Imidazole: Lacks the sulfonamide group but shares the imidazole ring structure.
Sulfanilamide: Contains the sulfonamide group but lacks the imidazole ring.
Benzimidazole: Similar structure but with a fused benzene ring.
Uniqueness: 1H-Imidazole-2-Sulfonamide is unique due to the combination of the imidazole ring and the sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
1H-imidazole-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S/c4-9(7,8)3-5-1-2-6-3/h1-2H,(H,5,6)(H2,4,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTLRCDQMKXMRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611075 | |
Record name | 1H-Imidazole-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875244-89-6 | |
Record name | 1H-Imidazole-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazole-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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